3-(1-Methyl-3-pyrrolidinyl)pyridine

概要

説明

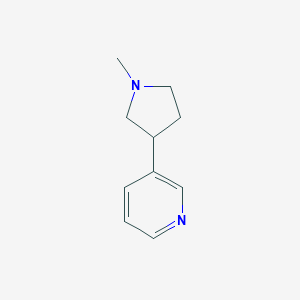

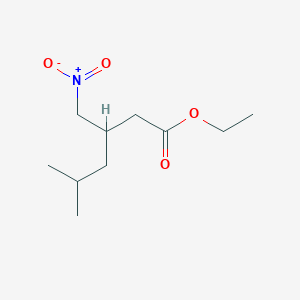

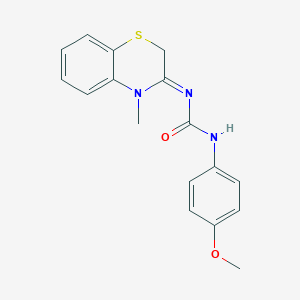

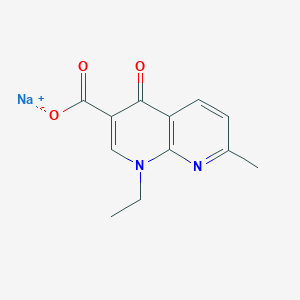

“3-(1-Methyl-3-pyrrolidinyl)pyridine” is a chemical compound with the molecular formula C10H14N2 . It is also known as nicotine .

Synthesis Analysis

There are several methods for the synthesis of similar compounds. For instance, a method for the synthesis of 3-(1-pyrrolidinyl)-quinolines involves transition-metal-catalyzed replacement of halogen . Another method involves the reaction of 3-aminoquinoline with 4-chlorobutyryl chloride followed by reduction with LiAlH4 .

Molecular Structure Analysis

The molecular structure of “3-(1-Methyl-3-pyrrolidinyl)pyridine” consists of a pyridine cycle and a pyrrolidine cycle . The molecule possesses an asymmetric carbon and so exists in two enantiomeric compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-Methyl-3-pyrrolidinyl)pyridine” include a molecular weight of 162.234 g.mol-1, a melting point of -79 °C, a boiling point of 247 °C, a rotatory index (S) a D = -168 at 20° C, a density of d=1,010, and a refractive index of n=1,530 .

科学的研究の応用

Biological Pesticides from Tobacco Waste

The compound has been identified as a key nitrogenous component in the thermal treatment of tobacco waste . This process allows for the extraction of alkaloids, including isonicotine, which can be used to develop biological pesticides. This not only provides an environmentally friendly pest control option but also utilizes waste material effectively.

Therapeutic Agent for Smoking Cessation

Isonicotine is utilized in laboratory studies as a therapeutic agent to help alleviate smoking habits . It is explored for its potential to replace nicotine, thereby reducing the health risks associated with smoking.

Antibacterial and Cytotoxic Potential

Novel hydrazone derivatives of isonicotinic hydrazide, which include the isonicotine structure, have been synthesized and evaluated for their antibacterial and cytotoxic potential . These compounds have shown significant activity against various bacterial strains and human cancer cells, indicating their potential in antitumorigenic therapy.

Anti-Inflammatory Applications

Research has been conducted on novel scaffolds containing the isonicotinoyl motif for their anti-inflammatory properties . These compounds have demonstrated remarkably high activities, suggesting their use in developing new anti-inflammatory drugs.

Modifying Physicochemical Parameters in Drug Design

The pyrrolidine ring in isonicotine is widely used by medicinal chemists to modify the physicochemical parameters of compounds, aiming to achieve optimal ADME/Tox results for drug candidates . This includes influencing the pharmacokinetic and pharmacodynamic properties of the drugs.

Exploration of Pharmacophore Space

The sp3-hybridization of the pyrrolidine ring in isonicotine allows for efficient exploration of the pharmacophore space . This is crucial for identifying and optimizing the interactions of drug molecules with their biological targets.

Contribution to Stereochemistry and 3D Molecular Coverage

Isonicotine contributes to the stereochemistry of molecules and increases their three-dimensional coverage due to the non-planarity of the pyrrolidine ring—a phenomenon known as "pseudorotation" . This feature is significant in the design of molecules that can interact more effectively with enantioselective proteins.

Safety and Hazards

作用機序

Target of Action

It’s known that similar compounds, such as nicotine, primarily target thenicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters.

Mode of Action

Compounds like nicotine are known to bind to nachrs, acting as agonists and triggering a response in the neuron . This interaction can lead to various physiological effects, depending on the specific type of nAChR and its location in the body.

Biochemical Pathways

The activation of nachrs by similar compounds can influence numerous downstream effects, including the release of various neurotransmitters . This can affect a wide range of physiological processes, from muscle contraction to cognition and mood.

Pharmacokinetics

Similar compounds like nicotine are known to be rapidly absorbed, widely distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

These can range from increased heart rate and blood pressure to changes in mood and cognition .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of many compounds .

特性

IUPAC Name |

3-(1-methylpyrrolidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIZUEWXLJOVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337914 | |

| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyl-3-pyrrolidinyl)pyridine | |

CAS RN |

92118-22-4 | |

| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Isonicotine, a nicotinic agonist, primarily targets nicotinic acetylcholine receptors (nAChRs) in the brain. [] While the precise mechanisms are still under investigation, activation of these receptors by isonicotine has been linked to enhanced working memory function in rats. [] This effect is believed to be mediated through the modulation of neurotransmitter release and neuronal excitability.

A: * Molecular Formula: C10H14N2* Molecular Weight: 162.23 g/mol* Spectroscopic Data: While specific spectroscopic data is not provided in the papers, the existence of the pyridine and pyrrolidine rings can be confirmed through techniques like IR, NMR (1H and 13C), and mass spectrometry. [, ]

ANone: The provided research papers primarily focus on the biological activity and chemical synthesis of Isonicotine and do not delve into its material compatibility or stability under various conditions.

ANone: The research papers do not discuss any catalytic properties or applications of Isonicotine. Its primary focus in these studies is its role as a bioactive molecule, specifically a nicotinic agonist.

A: Research indicates that the position of the methyl group on the pyridine ring influences the activity of Isonicotine. Studies comparing Isonicotine to its isomer, bridged nicotine, found that Isonicotine demonstrated superior memory-enhancing effects in rats. [] This suggests that the specific position of the methyl group is crucial for its interaction with nAChRs and subsequent biological activity.

ANone: Information regarding the stability and formulation of Isonicotine is not provided in the research papers. Further studies would be needed to assess its stability under various conditions and to develop suitable formulations for improved stability, solubility, and bioavailability.

A: While the provided papers do not delve into the detailed PK/PD profile of Isonicotine, one study found that subcutaneous administration in rats resulted in a dose-dependent improvement in working memory, with an effective dose of 4.5 mg/kg. [] Higher doses (13.5 mg/kg) did not show the same efficacy, suggesting an inverted U-shaped dose-effect function. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

A: The research primarily focuses on the in vivo efficacy of Isonicotine. In a radial-arm maze task, both Isonicotine and Norisonicotine, at a dose of 4.5 mg/kg, significantly improved working memory performance in rats compared to control groups. [] This effect was reversed by the nicotinic antagonist Mecamylamine, confirming the involvement of nicotinic receptors. []

ANone: The research papers do not discuss any known resistance mechanisms or cross-resistance associated with Isonicotine.

A: While not explicitly focusing on toxicology, one study noted that at higher doses (13.5 mg/kg), Isonicotine resulted in nearly control-level performance in rats, suggesting a potential for decreased efficacy or adverse effects at higher doses. [] More comprehensive studies are needed to determine the complete safety profile and potential long-term effects of Isonicotine.

ANone: The research papers primarily focus on the fundamental biological activity of Isonicotine and do not explore specific drug delivery or targeting strategies.

A: Various analytical techniques have been employed to study Isonicotine and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure and conformation of organic molecules. [, ]* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and characterize chemical bonds in molecules. [, ]* High-Performance Liquid Chromatography (HPLC): This technique is used for separating, identifying, and quantifying components in a mixture, including Isonicotine and related alkaloids. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)